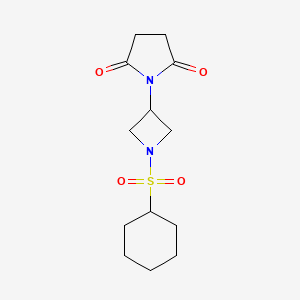

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a succinimide-derived compound featuring a pyrrolidine-2,5-dione core substituted with a 1-(cyclohexylsulfonyl)azetidin-3-yl group.

Properties

IUPAC Name |

1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOZNUVZIDJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the azetidine and pyrrolidine precursorsThe final step involves the formation of the pyrrolidine-2,5-dione structure through a series of condensation reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, where nucleophiles can replace the sulfonyl group under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: Research has shown potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interact with specific enzymes and receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects: The cyclohexylsulfonyl-azetidine substituent in the target compound introduces significant steric bulk compared to smaller groups like aryloxy () or halogen/nitro ().

- Synthesis Efficiency : High yields (>90%) are achievable for indole-piperidine derivatives (), while halogenated analogs () typically show moderate yields (~78%). The target compound’s synthesis may face challenges due to the strained azetidine ring and bulky cyclohexylsulfonyl group.

Pharmacological and Functional Comparisons

- Enzyme Inhibition: Derivatives with aryloxy substituents () exhibit GABA-transaminase (GABA-T) inhibition, a target for anticonvulsants.

- Structural Rigidity : The azetidine ring’s four-membered structure introduces conformational strain, which could affect binding to biological targets compared to more flexible piperidine-containing analogs ().

Crystallographic and Analytical Data

- The cyclohexylsulfonyl group’s orientation in the target compound could be studied similarly to assess conformational preferences.

Biological Activity

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that integrates both azetidine and pyrrolidine structures. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The following article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is with a molecular weight of 348.42 g/mol. Its structure features a cyclohexylsulfonyl group attached to an azetidine ring, which is further linked to a pyrrolidine-2,5-dione moiety. This unique configuration may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₃S |

| Molecular Weight | 348.42 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Research indicates that compounds similar to 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione may act as inhibitors of various enzymes and receptors involved in inflammatory and autoimmune responses. Specifically, they have been investigated for their role in modulating Janus kinase (JAK) pathways, which are critical in the signaling of several cytokines and growth factors.

Case Studies

- Inflammation Modulation : A study explored the efficacy of azetidine derivatives in reducing inflammation markers in vitro. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of similar pyrrolidine-based compounds against various cancer cell lines. The study reported a dose-dependent reduction in cell viability, suggesting potential anticancer properties.

- Neuroprotective Effects : Research has also been conducted on the neuroprotective effects of pyrrolidine derivatives, showing promise in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |

| Anticancer | Dose-dependent cytotoxicity against cancer cells |

| Neuroprotection | Reduction of oxidative stress in neuronal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.